molecular formula C7H6BNO2S B8772690 Thieno[2,3-c]pyridin-2-ylboronic acid

Thieno[2,3-c]pyridin-2-ylboronic acid

Cat. No.: B8772690
M. Wt: 179.01 g/mol
InChI Key: VGQMFOCNZNODOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-c]pyridin-2-ylboronic acid is a versatile boron-containing heterocyclic building block intended for Research Use Only. It is not for diagnostic or therapeutic use. Boronic acids are critically important in modern synthetic chemistry, primarily serving as key partners in Suzuki-Miyaura cross-coupling reactions to form biaryl bonds, a fundamental reaction in pharmaceutical development. While specific data on this isomer is limited, the thienopyridine scaffold is a prominent pharmacophore in medicinal chemistry, known as a classical bio-isostere of purines and pyrimidines . Research into analogous thieno[2,3-d]pyrimidine structures has demonstrated their potential as potent inhibitors of atypical Protein Kinase C (aPKC), a target for controlling vascular permeability and reducing inflammation in blinding eye diseases . Furthermore, recent studies on thieno[2,3-c]pyridine derivatives have shown promising broad-spectrum anticancer activity, inducing cell cycle arrest and acting through mechanisms such as Heat Shock Protein 90 (Hsp90) inhibition . The structural motif is also being explored for creating new antimicrobial agents active against various bacteria and fungi . This compound provides researchers with a valuable synthetic intermediate to access these and other novel chemical spaces for drug discovery and materials science.

Properties

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

IUPAC Name

thieno[2,3-c]pyridin-2-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)7-3-5-1-2-9-4-6(5)12-7/h1-4,10-11H

InChI Key

VGQMFOCNZNODOH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(S1)C=NC=C2)(O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Thieno 2,3 C Pyridin 2 Ylboronic Acid

Direct Boronation Strategies

Direct boronation strategies involve the introduction of a boronic acid group onto the pre-formed thieno[2,3-c]pyridine (B153571) scaffold. These methods are highly atom-economical but require precise control of regioselectivity to target the C-2 position of the thiophene (B33073) ring.

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. clockss.org

For the thieno[2,3-c]pyridine system, this approach is theoretically plausible but challenging. The inherent reactivity of thiophenes towards lithiation at the α-position (C-2) could potentially be harnessed and enhanced by a strategically placed DMG. nih.gov A hypothetical route would involve installing a DMG at the C-7 position of the pyridine (B92270) ring. A strong DMG, such as a dialkylcarboxamide (-CONR₂) or an O-carbamate (-OCONEt₂), could direct a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to deprotonate the sterically accessible and electronically activated C-2 position. clockss.org The resulting 2-lithio intermediate would then be trapped with a boron electrophile, typically a trialkyl borate (B1201080) like triisopropyl borate, followed by acidic hydrolysis to yield the target boronic acid.

Table 1: Key Parameters in a Hypothetical DoM Approach

Parameter Description Rationale/Example
Directing Group (DMG) A functional group that directs deprotonation to the ortho position. -CONEt₂ or -OCONEt₂ at C-7. These are powerful DMGs in pyridine systems. google.com
Base Strong, non-nucleophilic lithium amide base. Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).
Solvent Anhydrous aprotic solvent. Tetrahydrofuran (B95107) (THF) or Diethyl ether.
Temperature Low temperature to ensure kinetic control and stability of the lithiated intermediate. Typically -78 °C.

| Boron Electrophile | Trapping agent for the organolithium intermediate. | Triisopropyl borate (B(OiPr)₃) followed by aqueous acid workup. |

While no direct literature precedent for this specific transformation on the thieno[2,3-c]pyridine core exists, the principles established for both individual pyridine and thiophene systems provide a strong foundation for this synthetic strategy. nih.govgoogle.com

Palladium-catalyzed C-H activation is a modern and efficient method for forming C-B bonds, avoiding the need for organometallic intermediates. In this approach, a palladium catalyst facilitates the cleavage of a C-H bond and its subsequent reaction with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).

The regioselectivity of this reaction on the thieno[2,3-c]pyridine nucleus is a critical consideration. The pyridine nitrogen can act as a directing group, typically favoring functionalization at the C-4 position. nih.gov Conversely, the thiophene ring exhibits high intrinsic reactivity at the α-positions (C-2 and C-3). Computational studies on the Pd-catalyzed C-H activation of thiophenes have shown that ligands play a crucial role in tuning the regioselectivity between the α (C2/C5) and β (C3/C4) positions. nih.gov For instance, bipyridyl ligands tend to favor α-arylation, while bulky phosphine (B1218219) ligands can promote β-arylation. nih.gov

For thieno[2,3-c]pyridine, a C-H borylation reaction would likely result in a mixture of isomers. The outcome would depend on a delicate balance between the directing effect of the pyridine nitrogen, the intrinsic electronic properties of the C-H bonds, and the steric and electronic effects of the ligands on the palladium catalyst. Achieving high selectivity for the C-2 position would require careful optimization of the catalyst, ligands, and reaction conditions to favor activation at the thiophene ring over the pyridine ring.

Table 2: Factors Influencing Regioselectivity in Pd-Catalyzed C-H Borylation

Factor Influence on Regioselectivity Example
Catalyst The palladium source initiates the catalytic cycle. Pd(OAc)₂, Pd(MeCN)₄₂. beilstein-journals.org
Ligand Steric and electronic properties tune catalyst reactivity and selectivity. Phosphine ligands (e.g., XPhos, SPhos) or nitrogen-based ligands (e.g., bipyridine). nih.gov
Boron Source Reagent that provides the boronate ester group. Bis(pinacolato)diboron (B₂pin₂).
Oxidant/Additive Often required in Pd(II)-catalyzed cycles. Benzoquinone (BQ), Silver salts (e.g., AgOAc). beilstein-journals.org

| Solvent | Can influence catalyst stability and reactivity. | Dioxane, THF, or Acetonitrile. |

For an achiral, aromatic substrate like thieno[2,3-c]pyridine, the primary challenge is not stereoselectivity but regioselectivity. The key objective is to selectively introduce the boronic acid group at the C-2 position, avoiding functionalization at C-3, C-4, or C-7.

The regiochemical outcome of boronation is dictated by the chosen synthetic method:

In DoM , regioselectivity is rigorously controlled by the position of the directing group. Placing a DMG at C-7 is the most logical approach to attempt C-2 lithiation.

In transition metal-catalyzed C-H borylation , regioselectivity is a more complex issue governed by multiple factors. The inherent acidity and reactivity of the various C-H bonds, coupled with the directing influence of the pyridine nitrogen and the nature of the catalyst-ligand complex, all contribute to the final product distribution. researchgate.net Without a strong directing group, achieving high C-2 selectivity via C-H activation remains a significant challenge.

Halogen-metal exchange (discussed below) offers perhaps the most unambiguous control of regioselectivity, as the position of the boronic acid is predetermined by the location of the halogen atom on the starting material.

Therefore, achieving selective C-2 boronation relies on a strategic choice of methodology that imposes strict positional control over the bond-forming event.

Indirect Synthetic Routes from Functionalized Precursors

Indirect routes involve the synthesis of the thieno[2,3-c]pyridine ring from precursors that are already functionalized, either with a halogen atom that can be converted to a boronic acid, or with the boronic acid group itself.

This classical and reliable method involves a two-step sequence starting from a halogenated thienopyridine. The key precursor is 2-bromo-thieno[2,3-c]pyridine.

A convenient synthesis for 2-substituted thieno[2,3-c]pyridines, including the 2-bromo analogue, involves the cyclization of a Schiff base formed from the condensation of a 2-substituted-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal (B89532). researchgate.net This provides a direct route to the required 2-bromo-thieno[2,3-c]pyridine precursor.

Once obtained, the 2-bromo derivative can be subjected to halogen-metal exchange. This is typically achieved by treating the bromo-compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at very low temperatures (-78 °C) in an anhydrous solvent like THF. This reaction generates a transient 2-lithio-thieno[2,3-c]pyridine intermediate. This highly reactive species is then immediately quenched (trapped) by adding a trialkyl borate, such as triisopropyl borate. The resulting borate ester is subsequently hydrolyzed with aqueous acid to afford the final Thieno[2,3-c]pyridin-2-ylboronic acid. This method's primary advantage is its excellent regioselectivity, as the boronic acid group is installed precisely at the position formerly occupied by the bromine atom.

An alternative indirect strategy involves constructing the thieno[2,3-c]pyridine ring system from a precursor that already contains the boronic acid or a protected boronic ester group. A common method for synthesizing the thieno[2,3-c]pyridine core is a modification of the Pomeranz–Fritsch reaction, which involves the acid-catalyzed cyclization of a Schiff base derived from an aldehyde and an aminoacetal. nih.govwikipedia.org

In this context, the synthesis would start with a 2-formylthiophene that is substituted with a boronic acid (or ester) at the 5-position. The key precursor would be 5-formyl-2-thiopheneboronic acid or its pinacol (B44631) ester. This aldehyde would be condensed with aminoacetaldehyde dimethyl acetal to form the corresponding Schiff base. The subsequent acid-catalyzed cyclization would then form the fused pyridine ring to yield the target product.

However, a significant challenge in this approach is the stability of the boronic acid group under the reaction conditions. Boronic acids are known to be susceptible to protodeboronation (cleavage of the C-B bond) under acidic conditions. researchgate.net The strong acids typically used in the Pomeranz–Fritsch cyclization could potentially cleave the boronic acid from the thiophene ring before or during the ring-closing step. wikipedia.org Therefore, the success of this strategy would hinge on the development of sufficiently mild cyclization conditions that are compatible with the sensitive C-B bond.

Table 3: Comparison of Synthetic Strategies

Strategy Advantages Disadvantages
Directed Ortho-Metallation (DoM) High regioselectivity (in theory); atom economical. Requires synthesis of a DMG-substituted precursor; no direct literature precedent.
Pd-Catalyzed C-H Borylation High atom economy; avoids harsh organometallics. Poor or mixed regioselectivity is likely without a strong directing group; requires optimization.
Halogen-Metal Exchange Excellent and unambiguous regioselectivity; reliable method. Multi-step process; requires cryogenic temperatures and stoichiometric organolithium reagents.

| Cyclization with Boron Precursor | Convergent synthesis. | Boronic acid group may be unstable under cyclization conditions (e.g., strong acid). |

Metal-Free Denitrogenative Transformation Routes to Substituted Thienopyridines and Subsequent Boronation

A novel and effective metal-free strategy for the synthesis of the thieno[2,3-c]pyridine skeleton involves an acid-mediated denitrogenative transformation of a fused 1,2,3-triazole precursor. d-nb.infonih.govnih.gov This multi-step approach begins with readily available starting materials and avoids the use of metal catalysts, making the process more environmentally friendly and cost-effective. nih.gov

The synthesis sequence commences with a one-pot triazolization reaction, followed by a semi-quantitative Pomeranz-Fritsch cyclization to form the key thieno[2,3-c] d-nb.infonih.govnih.govtriazolo[1,5-ɑ]pyridine intermediate. nih.gov The final and crucial step is the acid-mediated denitrogenative transformation of this intermediate, which yields various 7-substituted thieno[2,3-c]pyridine derivatives. d-nb.inforesearchgate.net The reaction proceeds through a nucleophilic insertion mechanism, allowing for the incorporation of a range of substituents at the 7-position. nih.gov

Optimization of this denitrogenative step was critical for achieving high yields. Studies compared different acid catalysts and solvents. Trifluoromethanesulfonic acid (TfOH) was found to be a more effective catalyst than para-toluenesulfonic acid (PTSA), and 1,2-dichloroethane (B1671644) (1,2-DCE) was identified as the optimal solvent. researchgate.net

Table 1: Optimization of the Denitrogenative Transformation Reaction researchgate.net
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1PTSAToluene110242
2PTSADioxane100245
3PTSA1,2-DCE802420
4TfOHToluene1102411
5TfOHDioxane1002448
6TfOH1,2-DCE802472

Once the thieno[2,3-c]pyridine core is synthesized, the subsequent boronation is required to produce the target boronic acid. A highly effective method for this is the Iridium-catalyzed C-H borylation. rsc.org This reaction directly converts a C-H bond on the thiophene ring to a C-B bond. While this method is powerful, the reactivity of pyridyl and related azinyl compounds can be challenging due to the coordination of the nitrogen lone pair to the iridium catalyst, which can cause inhibition. rsc.org Overcoming this often requires specific ligand systems and reaction conditions tailored to the heterocyclic substrate. rsc.org

Derivatization of Thieno[2,3-c]pyridine Carbaldehydes to Boronic Acids

Another synthetic route to this compound involves the derivatization of a corresponding thieno[2,3-c]pyridine-2-carbaldehyde. This approach leverages the aldehyde functionality as a handle for introducing the boronic acid group. A common, though indirect, method involves a two-step sequence.

First, the aldehyde is converted into a more suitable leaving group for a cross-coupling reaction. This can be achieved by transforming the aldehyde into a halide (e.g., bromide or iodide) or a triflate. A convenient way to achieve this transformation from an aldehyde is through its conversion to a tosylhydrazone, followed by reaction with a halogen source.

Second, the resulting aryl halide or triflate undergoes a palladium-catalyzed Miyaura borylation reaction. organic-chemistry.org This cross-coupling reaction utilizes a palladium catalyst, a suitable ligand, a base, and a diboron (B99234) reagent, typically bis(pinacolato)diboron (B₂pin₂), to install the boronate ester group. organic-chemistry.org The boronate ester can then be hydrolyzed to the final boronic acid during workup or in a separate step. This method is widely applicable to a range of heteroaryl halides and tolerates many functional groups. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficient synthesis of this compound, particularly through metal-catalyzed borylation reactions like the Miyaura borylation, is highly dependent on the careful optimization of several key parameters.

Catalyst Systems and Ligand Selection

The choice of catalyst and ligand is paramount for a successful Miyaura borylation. Palladium complexes are the most common catalysts for this transformation. lookchem.com Precatalysts such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are frequently employed. lookchem.com

Table 2: Common Catalyst/Ligand Systems for Borylation of Heteroaryl Halides
Catalyst PrecursorLigandTypical Substrate
Pd(OAc)₂SPhosAryl/Heteroaryl Bromides
Pd₂(dba)₃XPhosAryl/Heteroaryl Chlorides
PdCl₂(dppf)(internal)Aryl/Heteroaryl Bromides/Iodides
[Ir(cod)OMe]₂dtbpyDirect C-H Borylation

For direct C-H borylation routes, iridium-based catalysts, such as [Ir(cod)OMe]₂, paired with bipyridine-based ligands (e.g., dtbpy), are the systems of choice. rsc.org

Solvent Effects and Temperature Control

The choice of solvent can significantly impact the solubility of reagents, catalyst stability, and reaction rate. Anhydrous, polar aprotic solvents are generally preferred for Miyaura borylation reactions. Commonly used solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). researchgate.net

Temperature control is also critical. Standard Miyaura borylation reactions are typically heated, often to temperatures between 80-100 °C, to ensure a reasonable reaction rate. lookchem.com However, recent advancements have focused on developing milder conditions. Optimized catalyst systems and the use of specific bases have enabled borylation reactions to proceed efficiently at much lower temperatures, sometimes as low as 35 °C. organic-chemistry.org Lowering the reaction temperature can minimize the formation of side products and improve the functional group tolerance of the reaction. organic-chemistry.org For instance, borylation of certain pyridine derivatives has been shown to proceed well at 65 °C. nih.gov

Reagent Stoichiometry and Additive Influence

The stoichiometry of the reagents, particularly the diboron source, and the choice of base are crucial additives that heavily influence the reaction outcome. Bis(pinacolato)diboron (B₂pin₂) is the most common boron source and is typically used in a slight excess (1.1–1.2 equivalents) relative to the aryl halide. lookchem.com

The base plays a critical role in the catalytic cycle, primarily in the transmetalation step. Potassium acetate (KOAc) is the traditional and most widely used base for this reaction. lookchem.com However, research has shown that the choice of base can be optimized to significantly improve reaction efficiency. organic-chemistry.org Carboxylate salts are generally the preferred class of bases. lookchem.com Recent studies have demonstrated that using lipophilic bases, such as potassium 2-ethylhexanoate, can dramatically accelerate the reaction, allowing for lower catalyst loadings and milder temperatures. organic-chemistry.org This improvement is attributed to the increased solubility of the base and the mitigation of inhibitory effects caused by simpler anions like acetate. organic-chemistry.org The cation can also play a role, with potassium, cesium, and tetramethylammonium (B1211777) salts often showing high efficacy. lookchem.com

Table 3: Common Bases Used in Miyaura Borylation
BaseTypical ConditionsNotes
Potassium Acetate (KOAc)80-100 °CStandard, widely used base. lookchem.com
Potassium Carbonate (K₂CO₃)80-110 °CEffective, particularly with specific catalyst/ligand combinations. mdpi.com
Cesium Acetate (CsOAc)55 °CAllows for lower reaction temperatures. lookchem.com
Potassium 2-ethylhexanoate35 °CLipophilic base enabling very mild conditions and low catalyst loading. organic-chemistry.org

Cross Coupling Reactivity and Advanced Derivatization of Thieno 2,3 C Pyridin 2 Ylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions of Thieno[2,3-c]pyridin-2-ylboronic acid

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, prized for its mild conditions, functional group tolerance, and the general stability and low toxicity of its organoboron reagents. wikipedia.orglibretexts.org this compound, as a heteroaromatic boronic acid, partakes in this reaction to yield novel biaryl and heteroaryl structures.

Scope and Limitations with Diverse Aryl and Heteroaryl Halides/Triflates

The reactivity of this compound in Suzuki-Miyaura couplings is influenced by factors analogous to those seen with other electron-deficient heteroaryl boron derivatives, such as 2-pyridyl boronic acids. nih.gov The nitrogen atom within the pyridine (B92270) ring exerts an electron-withdrawing effect, which can pose specific challenges.

Scope: The coupling is generally effective with a range of aryl and heteroaryl partners.

Aryl Halides: Aryl iodides and bromides are excellent coupling partners. Electron-deficient aryl halides, such as those bearing nitro or cyano groups, tend to react more readily due to a faster oxidative addition step. organic-chemistry.org Electron-rich and sterically hindered aryl halides can also be coupled, though they may require more active catalyst systems or harsher reaction conditions.

Aryl Triflates: These are also viable electrophiles and can be used as alternatives to halides. wikipedia.org

Heteroaryl Halides: The reaction extends to various heteroaryl halides, allowing for the synthesis of complex hetero-biaryl systems.

Limitations: Several factors can limit the efficiency of the coupling reaction:

Protodeboronation: Like many heteroaryl boronic acids, especially those with nitrogen atoms adjacent to the boronic acid moiety, this compound can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source). nih.gov This side reaction reduces the yield of the desired coupled product. Careful control of reaction conditions, such as the choice of base and solvent, is crucial to minimize this pathway.

Slow Transmetalation: The electron-deficient nature of the thieno[2,3-c]pyridine (B153571) ring can slow down the transmetalation step, which is often the rate-determining step for such substrates. nih.gov This may necessitate the use of highly active palladium catalysts, specialized ligands, and sometimes higher temperatures.

Aryl Chlorides: While couplings with aryl chlorides are possible, they are generally more challenging than with bromides or iodides and require highly specialized and active catalyst systems. organic-chemistry.org

While direct examples of Suzuki couplings with this compound are not extensively documented, the feasibility of forming the desired biaryl linkage is demonstrated by related reactions. For instance, the coupling of brominated thieno[2,3-c]pyridine isomers with various arylboronic acids proceeds efficiently, confirming the stability of the scaffold under coupling conditions. researchgate.net The following table illustrates representative yields for such Suzuki-Miyaura couplings, providing insight into the expected outcomes.

Thienopyridine HalideArylboronic Acid PartnerCatalyst/LigandBaseSolventYield (%)
4-Bromo-thieno[2,3-c]pyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂OHigh
7-Bromo-thieno[2,3-c]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂OHigh
4-Bromo-thieno[2,3-c]pyridine3-Thienylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂OModerate to High
7-Bromo-thieno[2,3-c]pyridine2-Naphthylboronic acidPd(PPh₃)₄Cs₂CO₃DioxaneHigh

Data is representative and based on analogous reactions reported for the thienopyridine scaffold. researchgate.net

Mechanistic Insights into Palladium-Catalyzed Transmetalation

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For this compound, the transmetalation step is of particular interest.

The generally accepted mechanism involves the formation of a boronate species by the reaction of the boronic acid with a base (e.g., hydroxide (B78521) or carbonate). organic-chemistry.org This tetracoordinate boron species is more nucleophilic than the neutral trigonal boronic acid, facilitating the transfer of the thienopyridinyl group from boron to the palladium(II) center. The catalytic cycle can be summarized as:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a square planar Pd(II) complex, [Ar-Pd(II)-X].

Transmetalation: The thieno[2,3-c]pyridinyl group is transferred from the activated boronate species to the Pd(II) complex. This step displaces the halide ligand (X) and results in a new Pd(II) complex, [Ar-Pd(II)-Thienopyridinyl]. The presence of the pyridine nitrogen can influence this step; it may coordinate to the palladium center, potentially affecting the rate and efficiency of the transfer.

Reductive Elimination: The two organic groups (the aryl and the thienopyridinyl) are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The rate of transmetalation is a critical factor. The electron-withdrawing nature of the fused pyridine ring in this compound decreases the nucleophilicity of the ipso-carbon attached to boron, which can slow this step compared to more electron-rich heteroarylboronic acids. nih.gov

Impact of Substituent Effects on Coupling Efficiency and Regioselectivity

Substituents on both the thienopyridine ring and the coupling partner have a predictable impact on the reaction's efficiency.

On the Aryl Halide: Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, often leading to higher reaction rates and yields. Conversely, electron-donating groups can slow this step, sometimes requiring more forceful conditions. Steric hindrance, particularly from ortho-substituents, can significantly decrease the reaction rate.

On the Boronic Acid: While substituents are not present on the parent this compound, hypothetical derivatives would follow general trends. Electron-donating groups on the heteroaromatic ring would increase the nucleophilicity of the carbon bound to boron, potentially accelerating the transmetalation step. Conversely, additional electron-withdrawing groups would likely further slow transmetalation, making the coupling more challenging.

Regioselectivity is inherently controlled by the positions of the boron and halide functionalities, so the reaction exclusively forms a bond at the C2 position of the thienopyridine ring.

Applications in the Synthesis of Thieno[2,3-c]pyridine Biaryls and Oligomers

The thienopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in various biologically active compounds. nih.govnih.govnih.gov The Suzuki-Miyaura coupling of this compound is a powerful tool for creating libraries of novel biaryl compounds for drug discovery. These biaryl structures are investigated for a range of therapeutic applications, including as anti-inflammatory agents and anticancer therapeutics. nih.govresearchgate.net By coupling the thienopyridine core with diverse aryl and heteroaryl fragments, chemists can systematically explore structure-activity relationships (SAR) to optimize biological efficacy. The reaction can also be applied to the synthesis of conjugated oligomers and polymers for materials science applications, where the electronic properties of the thieno[2,3-c]pyridine unit can be incorporated into larger systems.

Alternative Metal-Catalyzed Coupling Reactions Utilizing this compound (or related thienylboronic acids)

While the Suzuki-Miyaura reaction is predominant, the thieno[2,3-c]pyridine core can also be incorporated using other classic cross-coupling methodologies, typically by first converting the boronic acid to a different organometallic reagent or by starting from a halogenated thienopyridine.

Kumada, Negishi, and Stille-type Coupling Considerations

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.org To utilize a thieno[2,3-c]pyridine nucleophile in a Kumada reaction, one would typically start with 2-bromo- or 2-chloro-thieno[2,3-c]pyridine and convert it into the corresponding Grignard reagent. The high reactivity of Grignard reagents limits the functional group tolerance of the reaction compared to the Suzuki coupling. organic-chemistry.org Couplings involving 2-pyridyl Grignard reagents have been successful, suggesting that the thieno[2,3-c]pyridin-2-yl Grignard reagent would be a viable, though highly reactive, nucleophile. researchgate.net

Negishi Coupling: The Negishi coupling pairs an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.org Organozinc reagents are generally more tolerant of functional groups than Grignard reagents. A 2-(thieno[2,3-c]pyridinyl)zinc halide could be prepared, likely via transmetalation from an organolithium intermediate, and used in subsequent couplings. This method offers a good balance between reactivity and functional group compatibility. chemrxiv.org

Stille Coupling: This reaction utilizes an organostannane (organotin) reagent coupled with an organic halide. wikipedia.org Organostannanes are stable and tolerant of a wide range of functional groups, but the toxicity of tin compounds is a significant drawback. organic-chemistry.org A 2-(tributylstannyl)thieno[2,3-c]pyridine derivative could be synthesized and used in Stille couplings. Research has shown that a 2-stannyl analog of the thieno[2,3-c]pyridine scaffold can be prepared and readily participates in Stille reactions, confirming the viability of this approach for derivatization at the C2 position. researchgate.net

Sonogashira and Heck Reaction Analogues

The Sonogashira and Heck reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org Traditionally, these reactions involve the coupling of aryl or vinyl halides with terminal alkynes (Sonogashira) or alkenes (Heck). The use of boronic acids in reactions analogous to these, while less common than in Suzuki-Miyaura coupling, is an area of ongoing research.

Sonogashira-Type Coupling:

The conventional Sonogashira reaction couples an aryl halide with a terminal alkyne. A Sonogashira-type reaction involving a boronic acid would entail the coupling of This compound with a terminal alkyne. This transformation is not a standard Sonogashira coupling but can be achieved under specific catalytic conditions, often requiring a copper co-catalyst. organic-chemistry.orgmdpi.com The reaction would proceed via transmetalation of the boronic acid to the palladium catalyst, followed by coupling with the copper acetylide.

Potential reaction conditions and the expected products are illustrated in the table below. The choice of catalyst, ligand, base, and solvent would be crucial for achieving good yields and selectivity.

EntryAlkyne PartnerCatalystLigandBaseSolventExpected Product
1PhenylacetylenePd(OAc)₂PPh₃Et₃NDMF2-(Phenylethynyl)thieno[2,3-c]pyridine
21-HexynePdCl₂(PPh₃)₂CuICs₂CO₃Dioxane2-(Hex-1-yn-1-yl)thieno[2,3-c]pyridine
3Ethynyltrimethylsilane[Pd(allyl)Cl]₂XPhosK₃PO₄Toluene2-((Trimethylsilyl)ethynyl)thieno[2,3-c]pyridine

Heck-Type Coupling:

The Heck reaction traditionally couples an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org The use of boronic acids in Heck-type reactions, often referred to as the oxidative Heck reaction, involves the coupling of the boronic acid with an alkene in the presence of an oxidant. nih.gov This reaction variant avoids the use of aryl halides. For This compound , this would involve its reaction with an alkene like styrene (B11656) or an acrylate (B77674) to form a substituted alkene.

The following table provides hypothetical examples of Heck-type reactions with This compound .

EntryAlkene PartnerCatalystLigandOxidantBaseSolventExpected Product
1StyrenePd(OAc)₂PPh₃Ag₂CO₃K₂CO₃DMF2-Styrylthieno[2,3-c]pyridine
2Methyl acrylatePd(TFA)₂SPhosBenzoquinoneNaOAcAcetonitrileMethyl 3-(thieno[2,3-c]pyridin-2-yl)acrylate
3Cyclohexene[Rh(cod)Cl]₂BINAPO₂-Toluene2-(Cyclohex-1-en-1-yl)thieno[2,3-c]pyridine

Uncatalyzed and Organocatalytic Transformations of this compound

While metal-catalyzed reactions are predominant for boronic acids, there is growing interest in uncatalyzed and organocatalytic transformations.

Uncatalyzed Transformations:

Certain reactions involving boronic acids can proceed without a catalyst, often under thermal conditions or in the presence of a dehydrating agent. For instance, the formation of boroxines (cyclic trimers of boronic acids) is a common uncatalyzed process that occurs upon heating. nih.gov Additionally, some condensation reactions with bifunctional molecules can occur without a catalyst. While specific examples with This compound are not documented, its participation in such reactions is plausible.

Organocatalytic Transformations:

Organocatalysis offers a metal-free alternative for various chemical transformations. Boronic acids can act as catalysts in some reactions, such as dehydrations and acylations. nih.gov Conversely, organocatalysts can promote reactions involving boronic acids. For example, dithiophosphoric acids have been used in the photochemical functionalization of pyridines. iciq.org While direct organocatalytic transformations of This compound have not been reported, the development of such methods is an active area of research. Some boronic acids have been shown to catalyze "click reactions," such as 1,3-dipolar cycloadditions, which could be a potential area of application for this compound. nih.govrsc.org

Electrophilic and Nucleophilic Functionalization of this compound Derivatives

The functionalization of the thieno[2,3-c]pyridine core in derivatives of This compound would be influenced by the electronic properties of both the pyridine and thiophene (B33073) rings, as well as the boronic acid group.

Electrophilic Functionalization:

The thieno[2,3-c]pyridine system is generally electron-deficient due to the pyridine ring. Electrophilic aromatic substitution would be expected to occur on the thiophene ring, which is more electron-rich than the pyridine ring. The boronic acid group is a deactivating group and would likely direct incoming electrophiles to the C3 position of the thiophene ring. However, the pyridine nitrogen can be protonated or complexed with a Lewis acid under electrophilic conditions, further deactivating the entire ring system. Halogenation and nitration are potential electrophilic substitution reactions. For example, halogenation of thienopyridines can occur at various positions depending on the specific isomer and reaction conditions.

Nucleophilic Functionalization:

The pyridine ring of the thieno[2,3-c]pyridine system is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or by N-oxidation. abertay.ac.uk Nucleophilic substitution of a leaving group (e.g., a halide) on the pyridine part of the molecule would be a feasible transformation. The boronic acid group itself is not typically a target for nucleophilic attack in the context of ring functionalization, but its presence could influence the regioselectivity of nucleophilic additions to the pyridine ring. For instance, the addition of organometallic reagents to activated pyridinium (B92312) salts is a known method for pyridine functionalization. nih.gov

Strategic Applications of Thieno 2,3 C Pyridin 2 Ylboronic Acid in Complex Chemical Synthesis

Building Blocks for Advanced Heterocyclic Scaffolds

The thieno[2,3-c]pyridine (B153571) core is a privileged scaffold found in numerous biologically active compounds. The corresponding boronic acid derivative serves as a key intermediate for the elaboration of this core into more complex, fused heterocyclic systems. The strategic placement of the boronic acid group at the 2-position of the thiophene (B33073) ring allows for a variety of coupling reactions, enabling the construction of diverse molecular architectures.

The thieno[2,3-c]pyridine framework is a common feature in compounds with a wide range of biological activities, including anticancer and antimicrobial properties. ontosight.ai The development of novel thienopyridine derivatives is a continuous effort in the quest for more potent and selective therapeutic agents. While various methods exist for the synthesis of the thieno[2,3-c]pyridine skeleton itself, the strategic use of Thieno[2,3-c]pyridin-2-ylboronic acid allows for the direct introduction of this important scaffold into larger, more complex molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. In this context, this compound can be coupled with a variety of halo-aromatic and halo-heterocyclic compounds to generate a library of substituted thienopyridines. This approach offers a convergent and efficient route to novel derivatives that would be challenging to access through traditional linear synthetic sequences. The versatility of the Suzuki coupling allows for the introduction of a wide range of substituents, enabling the fine-tuning of the physicochemical and pharmacological properties of the resulting compounds.

Reactant AReactant BPotential ProductSignificance
This compoundBromopyridineBipyridyl-thienopyridinePotential kinase inhibitors
This compoundBromoquinolineQuinolyl-thienopyridineAnticancer agents
This compoundBromoindoleIndolyl-thienopyridineSerotonin receptor modulators

Thienopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The thieno[2,3-d]pyrimidine (B153573) isomer, in particular, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.

The synthesis of thienopyrimidine derivatives can be approached in several ways, often involving the construction of the pyrimidine (B1678525) ring onto a pre-existing thiophene core. This compound can be envisioned as a strategic starting material in a multi-step synthesis of novel thienopyrimidine analogues. For instance, the boronic acid could be converted to other functional groups, such as an amino or a cyano group, which are common precursors for the construction of the pyrimidine ring. Alternatively, the thienopyridine moiety could be coupled with a pyrimidine-based coupling partner to generate more complex architectures.

Starting MaterialSynthetic TransformationIntermediateFinal Product Scaffold
This compoundIpso-nitration followed by reduction2-Amino-thieno[2,3-c]pyridineThieno[2,3-d]pyrimidine
This compoundCyanation2-Cyano-thieno[2,3-c]pyridineThieno[2,3-d]pyrimidine

Fused triazole and pyrazole (B372694) systems are important classes of nitrogen-containing heterocycles with a broad spectrum of biological activities. The incorporation of a thieno[2,3-c]pyridine moiety into these systems can lead to novel compounds with unique pharmacological profiles.

While direct literature on the use of this compound for the synthesis of such fused systems is limited, its potential as a building block is significant. For example, the synthesis of thieno[2,3-c]pyridine derivatives can be achieved through a 1,2,3-triazole-mediated metal-free denitrogenative transformation. nih.gov Although this method describes the synthesis of the thienopyridine core, it highlights the intimate relationship between triazole chemistry and the thienopyridine scaffold. This compound could be functionalized to introduce precursors for triazole or pyrazole ring formation, such as hydrazines or azides, thereby enabling the construction of these fused systems.

Precursors for Modified Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with unique electronic and photophysical properties. The incorporation of heteroatoms, such as sulfur and nitrogen, into the PAH framework can significantly modulate these properties, leading to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This compound can serve as a precursor for the synthesis of novel, modified polycyclic aromatic compounds. Through palladium-catalyzed cross-coupling reactions, the thienopyridine unit can be annulated with other aromatic rings to create extended, conjugated systems. The presence of the nitrogen and sulfur atoms in the thienopyridine core can influence the electronic structure of the resulting polycyclic compound, potentially leading to materials with desirable photophysical properties.

Design and Synthesis of Chemically Diverse Compound Libraries for Research Exploration

The discovery of new drugs and materials often relies on the screening of large and chemically diverse compound libraries. Combinatorial chemistry, coupled with high-throughput screening, has become an indispensable tool in this endeavor. Boronic acids are particularly well-suited for the construction of compound libraries due to their stability, ease of handling, and versatile reactivity in a wide range of coupling reactions. mdpi.comresearchgate.net

This compound is an ideal building block for the rapid diversification of the thienopyridine scaffold. The Suzuki-Miyaura coupling reaction, in particular, allows for the introduction of a wide array of substituents at the 2-position of the thiophene ring. By employing a parallel synthesis approach, a large number of analogues can be prepared in a short amount of time, each with a unique substituent. This allows for a systematic exploration of the structure-activity relationship (SAR) of thienopyridine derivatives, which is crucial for the optimization of lead compounds in drug discovery. nih.gov

Core ScaffoldDiversification PointCoupling ReactionPotential Substituents
Thieno[2,3-c]pyridine2-positionSuzuki-Miyaura CouplingAryl, Heteroaryl, Alkyl, Alkenyl
Thieno[2,3-c]pyridineOther positions via functionalizationVariousAmines, Amides, Ethers, etc.

Library Synthesis for Chemical Space Exploration

The strategic use of this compound and its parent scaffold, thieno[2,3-c]pyridine, in library synthesis is a key approach for exploring a wider chemical space in the quest for novel bioactive molecules. The thieno[2,3-c]pyridine core is recognized as a significant pharmacophore, and its derivatives are of considerable interest in medicinal chemistry. The generation of compound libraries based on this scaffold allows for the systematic investigation of structure-activity relationships (SAR) and the identification of new therapeutic leads.

A notable example of library synthesis involving the thieno[2,3-c]pyridine scaffold is the work of Çetin and colleagues, who developed a metal-free method to produce a small library of novel thieno[2,3-c]pyridine derivatives. nih.gov While not starting from this compound, their approach highlights a diversity-oriented synthesis strategy that enables the exploration of the chemical space around this important heterocyclic system. nih.gov

The synthesis commenced from the readily available 2-acetylthiophene, which underwent a one-pot triazolization reaction, followed by a Pomeranz-Fritsch cyclization to yield a fused 1,2,3-triazole intermediate. The key diversification step involved an acid-mediated denitrogenative transformation of this intermediate, which, in the presence of various nucleophiles, led to a range of substituted thieno[2,3-c]pyridines. nih.gov This method circumvents the limitations of traditional synthetic routes, which often involve metal catalysts and offer less flexibility for introducing diversity. nih.gov

The library of compounds synthesized by Çetin et al. showcases the potential for generating structural diversity at the 7-position of the thieno[2,3-c]pyridine core. The use of different alcohols and carboxylic acids as nucleophiles in the denitrogenative transformation step allowed for the introduction of a variety of functional groups, leading to the creation of a collection of distinct, yet related, molecules. nih.gov

The following table provides a summary of a selection of the thieno[2,3-c]pyridine derivatives synthesized, illustrating the diversity achieved in their library.

Table 1: Examples of Synthesized Thieno[2,3-c]pyridine Derivatives for Library Exploration

Compound ID R Group (from Nucleophile) Resulting Substituent at C7
1 Butanol
2 Isopropanol
3 Cyclopentanol
4 Acetic Acid
5 Propionic Acid

| 6 | Isobutyric Acid | |

This library of novel thieno[2,3-c]pyridine derivatives serves as a valuable resource for biological screening. By systematically testing these compounds in various assays, researchers can explore the chemical space around the thieno[2,3-c]pyridine scaffold and identify compounds with desired biological activities. The findings from such screening campaigns can provide crucial insights into the SAR of this class of compounds, guiding the design and synthesis of more potent and selective molecules for therapeutic applications. nih.gov

While the study by Çetin et al. provides a powerful illustration of library synthesis for the thieno[2,3-c]pyridine core, the use of this compound in similar endeavors represents a complementary and highly valuable strategy. The boronic acid functionality at the 2-position of the thieno[2,3-c]pyridine ring system is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction would allow for the efficient introduction of a wide array of aryl and heteroaryl substituents at this position, thereby dramatically expanding the accessible chemical space.

A hypothetical library synthesis using this compound could involve its reaction with a diverse set of aryl or heteroaryl halides. The versatility of the Suzuki-Miyaura coupling would permit the generation of a large and varied library of 2-substituted thieno[2,3-c]pyridines.

Table 2: Hypothetical Library Synthesis using this compound

Entry Aryl/Heteroaryl Halide Partner Resulting 2-Substituted Thieno[2,3-c]pyridine
1 4-Bromotoluene 2-(p-tolyl)thieno[2,3-c]pyridine
2 1-Bromo-3-methoxybenzene 2-(3-methoxyphenyl)thieno[2,3-c]pyridine
3 2-Bromopyridine 2-(pyridin-2-yl)thieno[2,3-c]pyridine

The exploration of the chemical space through such library synthesis approaches is fundamental to modern drug discovery. By systematically generating and screening libraries of thieno[2,3-c]pyridine derivatives, researchers can uncover novel compounds with the potential to address a wide range of therapeutic needs.

Role of Thieno 2,3 C Pyridin 2 Ylboronic Acid and Its Derivatives in Material Science Research

Precursors for Conjugated Polymers and Oligomers

Thieno[2,3-c]pyridin-2-ylboronic acid is a key monomer for the synthesis of conjugated polymers and oligomers. The boronic acid group allows for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl halides. researchgate.net This reaction is a powerful tool for creating carbon-carbon bonds and constructing the backbone of conjugated systems. nih.gov

The incorporation of the thieno[2,3-c]pyridine (B153571) moiety into a polymer backbone can significantly influence the material's electronic and optical properties. The fused ring system, consisting of an electron-rich thiophene (B33073) and an electron-deficient pyridine (B92270), can lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org The ability to tune these energy levels is crucial for applications in organic electronics. nih.gov

While direct research on polymers derived from this compound is limited, studies on isomeric thienopyridine-based polymers provide insight into their potential. For instance, polymers incorporating thieno[3,2-b]thiophene-pyridine moieties have been synthesized and shown to possess semiconducting properties. rsc.org

Application in Organic Semiconductor Design and Synthesis

The design and synthesis of novel organic semiconductors are critical for advancing organic electronics. The thieno[2,3-c]pyridine unit is an attractive building block for these materials due to its rigid, planar structure and its inherent electronic characteristics. The planarity of the molecule can facilitate intermolecular π-π stacking, which is essential for efficient charge transport in organic semiconductor thin films. acs.org

Derivatives of the isomeric thieno[3,2-c]pyridine (B143518) have been successfully used to create high-performance organic semiconductors. For example, a bisisoindigo derivative incorporating a thieno[3,2-c]pyridine-4,6-dione subunit was synthesized and used in organic field-effect transistors (OFETs). rsc.org Devices based on this material exhibited balanced ambipolar charge transport with respectable hole and electron mobilities. rsc.org Another study on a thieno[3,2-c]pyridine-4,6-dione-derived isoindigo polymer also demonstrated its potential for OFET applications, showing p-type charge transport characteristics. acs.org These examples highlight the potential of the thienopyridine core in organic semiconductor applications.

Development of Optoelectronic Materials

The unique photophysical properties of thienopyridine derivatives make them promising candidates for optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs). The combination of electron-rich and electron-deficient rings can lead to materials with tunable emission colors and high quantum efficiencies.

Research on iridium complexes containing the isomeric thieno[3,2-c]pyridine ligand has demonstrated their utility in OLEDs. researchgate.net These complexes have been used as phosphorescent emitters in solution-processed and evaporated devices, showing high efficiencies. researchgate.net This suggests that this compound could serve as a precursor for synthesizing ligands for similar metal complexes with potential applications in lighting and displays. The electrochemical and photophysical properties of the thieno[2,3-c]pyridine isomer have been noted for their broad application potential in material chemistry. nih.gov

Exploration in Sensor Technology and Molecular Probes

The thieno[2,3-c]pyridine scaffold, with its fused aromatic system and heteroatoms, provides sites for interaction with various analytes, making it a candidate for use in chemical sensors and molecular probes. The electronic properties of conjugated polymers or molecules containing this unit can be sensitive to their local environment. Changes in absorption or fluorescence upon binding to a target molecule can be utilized for sensing applications.

While specific research on this compound in sensor technology is not widely reported, the general principles of using heterocyclic conjugated systems for sensing are well-established. The nitrogen atom in the pyridine ring can act as a binding site for metal ions or as a proton acceptor, potentially altering the photophysical properties of the material. This modulation of properties upon interaction with an analyte is the basis for many chemical sensors.

Theoretical and Computational Investigations of Thieno 2,3 C Pyridin 2 Ylboronic Acid

Quantum Chemical Characterization of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties and reactivity of molecules. For Thieno[2,3-c]pyridin-2-ylboronic acid, these methods can provide valuable insights into its molecular orbital energies, charge distribution, and various reactivity descriptors.

Key Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich thienopyridine core, while the LUMO would likely be centered on the boronic acid group and the pyridine (B92270) ring. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the boronic acid group, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the hydroxyl groups in the boronic acid, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a detailed picture of the charge distribution and bonding interactions within the molecule. This analysis would likely reveal significant delocalization of electron density across the fused ring system, contributing to its aromatic character and stability.

Illustrative Data Table of Calculated Electronic Properties:

ParameterExpected Value RangeSignificance
HOMO Energy-6.0 to -7.0 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.5 to -2.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.0 to 5.0 eVIndicator of chemical reactivity and stability.
Dipole Moment2.0 to 4.0 DebyeMeasures the overall polarity of the molecule.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms, allowing for the determination of the geometries of reactants, products, intermediates, and transition states, as well as their corresponding energies. For this compound, DFT studies are crucial for understanding its participation in key organic reactions, such as the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and boronic acids are key reactants. The reaction mechanism involves a catalytic cycle with a palladium catalyst, and DFT can be used to model each step of this cycle:

Oxidative Addition: The reaction initiates with the oxidative addition of an organic halide to a Pd(0) complex.

Transmetalation: This is a critical step where the organic group from the boronic acid is transferred to the palladium center. DFT studies can elucidate the structure of the transition state for this step and the role of the base that is typically required. For this compound, the thienopyridinyl group would be transferred to the palladium.

Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst.

Illustrative Data Table of Calculated Activation Energies for a Hypothetical Suzuki-Miyaura Reaction:

Reaction StepCalculated Activation Energy (kcal/mol)Description
Oxidative Addition10 - 15Initial activation of the organic halide by the palladium catalyst.
Transmetalation15 - 25Transfer of the thienopyridinyl group to the palladium center. Often the rate-determining step.
Reductive Elimination5 - 10Formation of the final product and regeneration of the catalyst.

Mechanistic Elucidation of Catalytic Transformations Involving Boronic Acids

Beyond the Suzuki-Miyaura reaction, boronic acids can participate in a variety of other catalytic transformations. Computational studies are invaluable for elucidating the mechanisms of these reactions. For this compound, these could include:

Chan-Lam Coupling: This reaction forms a carbon-heteroatom bond, for example, between the thienopyridinyl group and an amine or an alcohol. DFT studies can help to understand the role of the copper catalyst and the nature of the intermediates involved.

Petasis Reaction: A multicomponent reaction involving a boronic acid, an amine, and an aldehyde. Computational modeling can clarify the stereoselectivity of this reaction and the structure of the key intermediates.

Catalytic Amidation: Arylboronic acids have been shown to catalyze the direct amidation of carboxylic acids. Theoretical calculations can shed light on the mechanism of this transformation, which is believed to proceed through an acyloxyboronic acid intermediate. rsc.org

The insights gained from these mechanistic studies are crucial for optimizing reaction conditions and for the rational design of new catalysts and reactions.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. For this compound, these predictions can aid in the interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. These predictions can help in the assignment of peaks in experimental spectra and can also be used to study the effects of substituents on the electronic environment of the different nuclei.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT. This allows for the prediction of the infrared spectrum, which can be compared with experimental data to confirm the structure of the molecule. Key vibrational modes to consider would be the O-H stretching of the boronic acid, the B-O stretching, and the various C-H and ring vibrations of the thienopyridine core.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. For this compound, this would provide information about the electronic transitions that are responsible for its absorption of UV-visible light.

Conformational Analysis:

The boronic acid group has rotational freedom around the C-B bond. Computational methods can be used to perform a conformational analysis to identify the most stable conformers of the molecule. mdpi.comlongdom.org The orientation of the hydroxyl groups of the boronic acid can significantly influence its reactivity and its interactions with other molecules. mdpi.comlongdom.org DFT calculations can determine the relative energies of the different conformers and the energy barriers for their interconversion.

Illustrative Data Table of Predicted Spectroscopic Data:

Spectroscopic TechniquePredicted Data TypeExample of Predicted ValueSignificance
¹H NMRChemical Shift (ppm)Aromatic protons: 7.0-9.0 ppmAids in structural elucidation.
¹³C NMRChemical Shift (ppm)Aromatic carbons: 110-160 ppmProvides information about the carbon skeleton.
IR SpectroscopyVibrational Frequency (cm⁻¹)O-H stretch: ~3300-3600 cm⁻¹Confirms the presence of functional groups.
UV-Vis SpectroscopyAbsorption Maximum (λmax)~250-350 nmCharacterizes the electronic transitions in the molecule.

While specific experimental and computational data for this compound are limited, theoretical and computational chemistry provides a powerful framework for predicting and understanding its properties. Based on studies of analogous compounds, it is expected that this molecule possesses a rich electronic structure and a versatile reactivity profile. Quantum chemical calculations can characterize its electronic properties and reactivity, while DFT studies can elucidate the mechanisms of important catalytic reactions in which it participates. Furthermore, computational methods can predict its spectroscopic properties and analyze its conformational preferences, providing a comprehensive theoretical understanding that can guide future experimental work and the application of this promising compound in various fields of chemistry.

Emerging Research Directions and Future Outlook for Thieno 2,3 C Pyridin 2 Ylboronic Acid

Innovations in Green Chemistry Approaches for its Synthesis and Utilization

A significant trend in modern organic synthesis is the adoption of green chemistry principles to minimize environmental impact. For thienopyridine derivatives, this includes developing metal-free synthetic routes to avoid toxic residues, which is particularly crucial for compounds with pharmaceutical potential. nih.govkuleuven.be Research has demonstrated the successful synthesis of the thieno[2,3-c]pyridine (B153571) scaffold without metal catalysts, presenting a more environmentally friendly pathway. nih.govkuleuven.be Future work will likely focus on extending these green principles to the entire synthetic sequence of Thieno[2,3-c]pyridin-2-ylboronic acid, including the borylation step and its subsequent coupling reactions.

Another promising green approach is the use of biocatalysis. Studies on related thienopyridine isomers have employed fungal unspecific peroxygenases (UPOs) to mimic the metabolic reactions typically carried out by cytochrome P450 enzymes. nih.gov These biocatalysts operate under mild conditions and offer high selectivity, presenting an opportunity for the sustainable synthesis and functionalization of this compound and its derivatives.

Key goals in green chemistry for this compound include:

Reducing the use of hazardous organic solvents and toxic metal catalysts. nih.govresearchgate.net

Improving atom economy through more efficient reaction pathways.

Exploring enzymatic and biocatalytic methods for synthesis and transformation. nih.gov

Development of New Catalytic Systems for Enhanced Reactivity and Selectivity

Advances in catalysis are critical for unlocking the full potential of this compound. While Suzuki-Miyaura coupling is its primary application, new catalytic systems are being developed to enhance the reactivity and selectivity of the thienopyridine core itself. Palladium-catalyzed direct C–H activation has emerged as a powerful tool for functionalizing heteroaromatic compounds, allowing for the formation of new bonds without the need for pre-functionalized starting materials. mdpi.com Applying such systems to the Thieno[2,3-c]pyridine scaffold could provide alternative and more direct routes to complex derivatives. mdpi.com

Furthermore, the development of novel ligands for metal catalysts continues to push the boundaries of cross-coupling reactions, enabling transformations that were previously challenging due to steric hindrance or electronic effects. Future research will likely focus on designing catalysts specifically tailored for the thienopyridine system to achieve higher yields, broader substrate scope, and improved regioselectivity in its reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. organic-chemistry.org This technology is particularly well-suited for the synthesis of boronic acids, where hazardous organolithium intermediates are often used. organic-chemistry.orgnih.gov By performing these reactions in a continuous-flow setup, reaction times can be dramatically reduced to mere seconds, and throughput can be increased to a multigram scale, facilitating both discovery and development applications. organic-chemistry.org

The integration of this compound chemistry into automated synthesis platforms is a logical next step. These platforms, which combine flow reactors with robotic handling and real-time analysis, can accelerate the discovery of new derivatives by rapidly generating and screening libraries of compounds. This approach is invaluable for medicinal chemistry programs, where large numbers of analogues are needed to establish structure-activity relationships (SAR). The precise control offered by flow systems also enhances reproducibility, a critical factor in chemical research and manufacturing. thieme-connect.de General conditions for Suzuki-Miyaura cross-couplings of heteroaryl boronic acids in continuous flow have already been developed, paving the way for the application of this technology to this compound. nih.gov

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Boronic Acids

ParameterTraditional Batch SynthesisContinuous-Flow Synthesis
SafetyHigher risk with unstable intermediates (e.g., organolithiums) and exotherms in large volumes.Enhanced safety due to small reaction volumes and superior heat transfer. organic-chemistry.orgthieme-connect.de
ScalabilityChallenging to scale up; often requires re-optimization.Easily scalable by extending run time or using larger reactors ("scaling out"). organic-chemistry.org
Reaction TimeTypically minutes to hours.Can be reduced to seconds. organic-chemistry.org
Process ControlDifficult to precisely control temperature and mixing.Precise control over temperature, pressure, and mixing. thieme-connect.de
AutomationDifficult to fully automate.Readily integrated into automated platforms for high-throughput synthesis. thieme-connect.de

Exploration of Unconventional Reactivity Modes for Novel Transformations

Beyond its established role in cross-coupling, researchers are exploring unconventional ways to use both the boronic acid moiety and the thienopyridine scaffold. One emerging area is photoredox catalysis, where visible light is used to drive chemical reactions. Boronic acids can be activated to serve as radical precursors in these reactions, enabling novel transformations that are not accessible through traditional methods. researchgate.net This opens up new possibilities for the C-C and C-heteroatom bond-forming reactions of this compound.

Another area of intense research is the direct functionalization of C-H bonds on the aromatic core. youtube.com Instead of relying on the reactivity of the boronic acid, this strategy targets the inherent C-H bonds of the thienopyridine ring system. Metal-free, site-selective C-H bond thiolation and cyclization have been used to construct thienopyridine derivatives, showcasing the potential to forge new bonds directly on the core structure. nih.govacs.org Exploring these unconventional reactivity modes will lead to the discovery of novel molecular architectures based on the Thieno[2,3-c]pyridine scaffold.

Interdisciplinary Research Synergies with Related Thienopyridine Isomers

The thienopyridine family comprises six different isomers, each with a unique arrangement of the thiophene (B33073) and pyridine (B92270) rings. researchgate.net Significant research has been conducted on isomers like thieno[3,2-c]pyridine (B143518), the core of blockbuster antiplatelet drugs such as clopidogrel (B1663587) and prasugrel, and thieno[2,3-b]pyridine, which has been investigated for its anti-cancer properties. nih.govnih.govnih.govnih.govnih.govnih.gov This wealth of knowledge creates powerful synergies for research on the less-explored Thieno[2,3-c]pyridine scaffold.

By comparing the synthetic routes, biological activities, and structure-activity relationships across different isomers, researchers can make more informed decisions in their own work. For instance, a catalytic system optimized for a C-H activation on a thieno[3,2-d]pyrimidine (B1254671) could be adapted for Thieno[2,3-c]pyridine. mdpi.com Similarly, understanding how the scaffold of clopidogrel interacts with its biological target, the P2Y12 receptor, can guide the design of new bioactive molecules based on the Thieno[2,3-c]pyridine isomer. nih.gov This cross-pollination of ideas between different areas of thienopyridine research accelerates innovation and the discovery of new applications.

Table 2: Research Focus on Different Thienopyridine Isomers

Thienopyridine IsomerPrimary Area of Research ApplicationKey Examples / Targets
Thieno[3,2-c]pyridineMedicinal Chemistry (Antiplatelet)Clopidogrel, Prasugrel, Ticlopidine (P2Y12 receptor antagonists). nih.govnih.govgoogle.com
Thieno[2,3-b]pyridineMedicinal Chemistry (Oncology)Kinase inhibitors, PI-PLC inhibitors, TDP1 inhibitors. nih.govnih.govmdpi.com
Thieno[2,3-c]pyridineSynthetic Building Block, Kinase InhibitorsCore structure of various kinase inhibitors. kuleuven.be
Thieno[3,2-b]pyridineMaterials Science, Medicinal ChemistrySrc kinase inhibitors. acs.org

Q & A

Q. What are the standard synthetic routes for Thieno[2,3-c]pyridin-2-ylboronic acid, and how can purity be optimized?

  • Methodological Answer : Thieno[2,3-c]pyridine derivatives are typically synthesized via cyclization or cross-coupling reactions. For example, thieno[2,3-b]pyridines can be synthesized from precursors like 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile using chloroacetone or ethyl chloroacetate, followed by purification via chromatography . Boronic acid derivatives often employ Suzuki-Miyaura coupling, requiring palladium catalysts and inert conditions. Purity optimization involves rigorous solvent selection (e.g., dry methanol under argon) and post-synthesis characterization (elemental analysis, NMR, IR) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • <sup>1</sup>H/<sup>13</sup>C-NMR : To confirm aromatic proton environments and boron integration.
  • IR Spectroscopy : Identifies functional groups (e.g., B-O bonds at ~1350 cm<sup>-1</sup>).
  • Mass Spectrometry : Validates molecular weight, especially for boronic acid esters .
  • X-ray Diffraction : For crystal structure determination, though this requires high-purity crystalline samples .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Storage : Under argon at -20°C to prevent hydrolysis of the boronic acid group.
  • Handling : Use glove boxes for air-sensitive steps. Avoid ignition sources due to flammability risks .
  • Waste Disposal : Neutralize with aqueous bicarbonate before disposal .

Advanced Research Questions

Q. How can computational docking studies predict the antimicrobial activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the compound and microbial enzyme targets (e.g., dihydrofolate reductase). Key steps:

Protein Preparation : Retrieve target structures from PDB (e.g., 1DLS for DHFR).

Ligand Optimization : Minimize energy of the boronic acid derivative using Gaussian.

Docking Simulation : Analyze binding affinities (ΔG) and hydrogen-bonding patterns. Validate with in vitro assays (MIC testing) .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing.
  • Control Compounds : Compare with known inhibitors (e.g., trimethoprim for DHFR).
  • Dose-Response Curves : Establish IC50 values under consistent conditions (pH, temperature) .

Q. What strategies improve aqueous solubility of this compound for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Convert the boronic acid to a pinacol ester for enhanced lipophilicity, then hydrolyze in vivo .
  • Co-solvent Systems : Use PEG-400 or cyclodextrin inclusion complexes.
  • pH Adjustment : Solubilize via sodium salt formation at basic pH .

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